1-(2-Fluoroethyl)-3-(trifluoromethyl)benzene
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Overview
Description
1-(2-Fluoroethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of both fluoroethyl and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-(trifluoromethyl)benzene typically involves the introduction of fluoroethyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2-fluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethyl iodide under radical conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluoroethyl or trifluoromethyl groups are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-(2-Fluoroethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
- 2-Fluoroethyl fluoroacetate
- 2-Fluoroethanol
- 2-Fluoroethyl procarbazine
Comparison: 1-(2-Fluoroethyl)-3-(trifluoromethyl)benzene is unique due to the presence of both fluoroethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity due to the combined effects of these functional groups .
Properties
CAS No. |
50512-33-9 |
---|---|
Molecular Formula |
C9H8F4 |
Molecular Weight |
192.15 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2 |
InChI Key |
QMWQYBIKMAPQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCF |
Origin of Product |
United States |
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